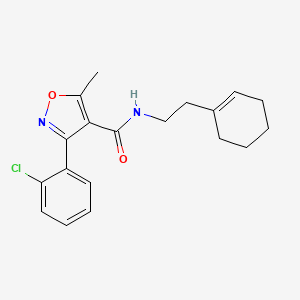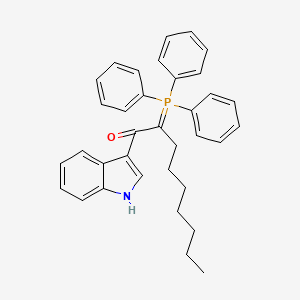
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as CLP257 and has been studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and anxiety.
Mécanisme D'action
CLP257 is a selective activator of the potassium channel subunit KCNQ2/3. Activation of this channel leads to hyperpolarization of the cell membrane, which reduces neuronal excitability and can lead to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
CLP257 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal excitability, CLP257 has been shown to increase the release of the neurotransmitter GABA in the brain (Gentry et al., 2010). This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CLP257 is its selectivity for the KCNQ2/3 potassium channel subunit. This selectivity reduces the risk of off-target effects. However, one limitation of CLP257 is its poor solubility, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several potential future directions for research on CLP257. One area of interest is its potential use in the treatment of epilepsy. KCNQ2/3 channels are expressed in neurons that are involved in the generation of epileptic seizures, and activation of these channels may have anticonvulsant effects (Miceli et al., 2013). Another potential future direction is the development of more soluble analogs of CLP257 that can be more easily administered in lab experiments.
Conclusion:
In summary, 3-(2-chlorophenyl)-N-(2-cyclohex-1-en-1-ylethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has been studied for its potential pharmacological properties. Its selectivity for the KCNQ2/3 potassium channel subunit and its effects on neuronal excitability and GABA release make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CLP257 involves the reaction of 2-chlorobenzoyl chloride and 2-cyclohex-1-en-1-yl ethanol to form the intermediate compound 2-chloro-N-(2-cyclohex-1-en-1-yl ethyl) benzamide. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP257.
Applications De Recherche Scientifique
CLP257 has been studied for its potential use in the treatment of neurological disorders. In a study conducted by Gentry et al. (2010), CLP257 was found to be effective in reducing neuropathic pain in rats. Another study by Patel et al. (2013) showed that CLP257 had anxiolytic effects in mice.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-17(18(22-24-13)15-9-5-6-10-16(15)20)19(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLUOSWORPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)



